molecular formula C12H11NO3 B183603 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid CAS No. 23485-68-9

3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid

Cat. No. B183603
CAS RN: 23485-68-9
M. Wt: 217.22 g/mol
InChI Key: GFVIYHMHRMUSLA-UHFFFAOYSA-N
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Description

“3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid” is a compound that contains an oxazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The oxazole ring is a part of many biologically active compounds and drugs .


Synthesis Analysis

A series of acyl hydrazone derivatives of 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid have been synthesized and screened for in vivo anti-inflammatory, analgesic, and in vitro anti-cancer activities .


Molecular Structure Analysis

The molecular formula of “3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid” is C12H11NO3 . The structure of this compound exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.22 g/mol . It has a density of 1.243g/cm3, a boiling point of 413ºC at 760mmHg, and a melting point of 149-153ºC .

Scientific Research Applications

ER to Synapse Trafficking of NMDA Receptors

Research on the trafficking of NMDA receptors in the central nervous system highlights the importance of understanding receptor biosynthesis, transport, and membrane integration. Such studies can inform on how compounds like 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid might interact with receptor pathways, given their potential as pharmacological modulators (Horak et al., 2014).

Cinnamic Acid Derivatives as Anticancer Agents

Cinnamic acid derivatives, sharing structural motifs with 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid, have been extensively studied for their anticancer potentials. This research underscores the potential for structurally related compounds to serve as therapeutic agents, highlighting a pathway for the development of novel anticancer compounds (De et al., 2011).

Chlorogenic Acid: A Pharmacological Review

The review of chlorogenic acid's pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities, suggests a model for exploring similar benefits in 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid. Such compounds could contribute to the development of nutraceuticals and therapeutic agents (Naveed et al., 2018).

Synthetic Utilities of o-Phenylenediamines

Research on synthetic methodologies involving o-phenylenediamines for constructing heterocyclic compounds highlights the importance of chemical precursors in developing pharmacologically active molecules. This insight could guide the synthesis of derivatives of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid for various applications (Ibrahim, 2011).

Analytical Methods for Antioxidant Activity

The critical presentation of tests used to determine antioxidant activity provides a framework for evaluating the potential antioxidant effects of compounds like 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid. Such evaluations can inform on their suitability as food additives or therapeutic agents (Munteanu & Apetrei, 2021).

Future Directions

Oxazole derivatives, including “3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing novel oxazole derivatives and exploring their potential therapeutic applications.

properties

IUPAC Name

3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-12(15)7-6-11-13-8-10(16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVIYHMHRMUSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392694
Record name 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid

CAS RN

23485-68-9
Record name 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid
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